1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a complex organic compound featuring a pyrazole ring fused with an oxazole ring, connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazole ring. The final step involves the introduction of the methanamine group. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]ethanamine
- 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]propanamine
Uniqueness
Compared to similar compounds, 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine exhibits unique structural features that may confer distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H14N4O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3 |
InChI Key |
AIXXFJRAGBIASO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)CN)C |
Origin of Product |
United States |
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